molecular formula C15H16N2O3 B2958157 N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide CAS No. 915872-74-1

N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide

Cat. No.: B2958157
CAS No.: 915872-74-1
M. Wt: 272.304
InChI Key: KXGOSVGCYUSYPC-UHFFFAOYSA-N
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Description

N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide is an organic compound characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and an acetamide group attached to a phenyl ring

Scientific Research Applications

N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide has been explored for various scientific research applications:

Mechanism of Action

Acetaminophen is an analgesic drug used alone or in combination with opioids for pain management, and as an antipyretic agent .

Safety and Hazards

According to the safety data sheet for 4-Acetamidophenol, it is harmful if swallowed. It is advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide typically involves the reaction of 2,4-dimethylfuran with 4-aminophenylacetamide under specific conditions. The process may include steps such as:

    Formation of the intermediate: Reacting 2,4-dimethylfuran with a suitable acylating agent to form the intermediate compound.

    Coupling reaction: The intermediate is then coupled with 4-aminophenylacetamide in the presence of a catalyst, such as a palladium complex, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide}

Uniqueness

N-{4-[(2,4-dimethyl-3-furyl)carbonylamino]phenyl}acetamide is unique due to its specific structural features, such as the presence of the dimethylfuran ring and the acetamide group

Properties

IUPAC Name

N-(4-acetamidophenyl)-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-8-20-10(2)14(9)15(19)17-13-6-4-12(5-7-13)16-11(3)18/h4-8H,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOSVGCYUSYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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